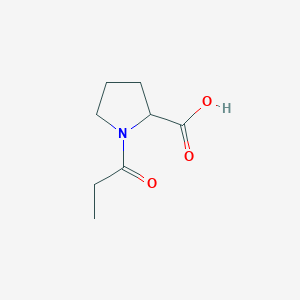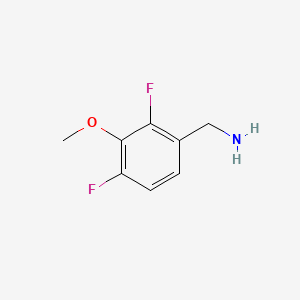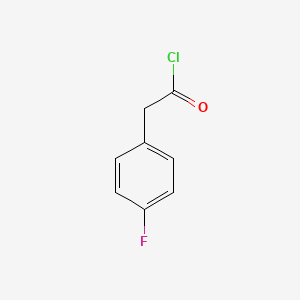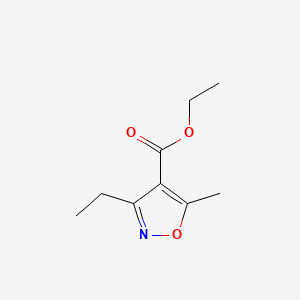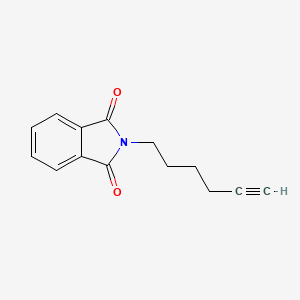
2-(Hex-5-yn-1-yl)isoindoline-1,3-dione
Übersicht
Beschreibung
2-(Hex-5-yn-1-yl)isoindoline-1,3-dione (HID) is an organic compound with an interesting range of applications in chemical synthesis and research. HID is an important building block in the synthesis of several natural products, including alkaloids, steroids, and other molecules. It is a versatile reagent that can be used in a variety of chemical processes, including the formation of enamines, nitroalkenes, and nitroalkanes. HID has also been used in the synthesis of drugs and pharmaceuticals, as well as in the development of organic electrochemical transistors. Additionally, HID has been studied for its potential biological activities, such as its anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Biological and Pharmaceutical Compounds
Isoindoline-1,3-dione derivatives are known as phthalimides and are important in biological and pharmaceutical compounds. They are structural motifs in various natural products and have been synthesized for use in medicinal chemistry due to their biological activities .
Life Sciences Research
This compound is used in life sciences research, particularly in the study of advanced technologies related to health and medicine .
Organic Synthesis
The compound serves as a reagent in organic synthesis, aiding in the creation of complex molecules for various chemical studies .
Environmental Testing
It may also be used in environmental testing reagents, contributing to the detection and analysis of environmental pollutants .
Wirkmechanismus
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE plays a crucial role in terminating nerve transmission by hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses.
Mode of Action
“2-(hex-5-yn-1-yl)isoindoline-1,3-dione” inhibits AChE, leading to increased levels of ACh. This inhibition enhances cholinergic signaling, which is beneficial since low ACh levels are associated with Alzheimer’s disease (AD) development .
Biochemical Pathways
The compound modulates the cholinergic system, impacting neurotransmission and cognitive function. By inhibiting AChE, it maintains higher ACh levels, potentially mitigating AD symptoms .
Pharmacokinetics
- The compound’s absorption depends on its lipophilicity and solubility. It likely distributes to the central nervous system due to its role in modulating neurotransmission. Metabolism occurs via liver enzymes. Elimination primarily occurs through the kidneys .
Action Environment
Environmental factors, such as pH, temperature, and oxidative stress, can influence the compound’s stability and efficacy. Ensuring optimal conditions during drug administration is crucial .
Eigenschaften
IUPAC Name |
2-hex-5-ynylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(15)17/h1,5-6,8-9H,3-4,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALVSJIWVWDFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391665 | |
| Record name | N-(5-Hexynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Hexynyl)phthalimide | |
CAS RN |
6097-08-1 | |
| Record name | N-(5-Hexynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

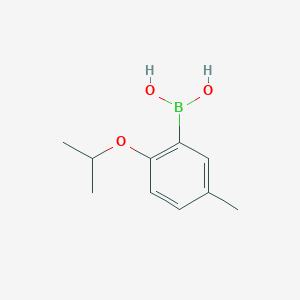

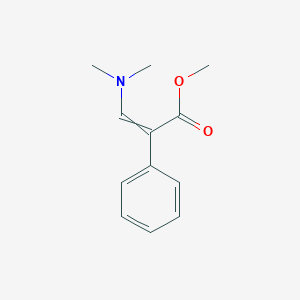

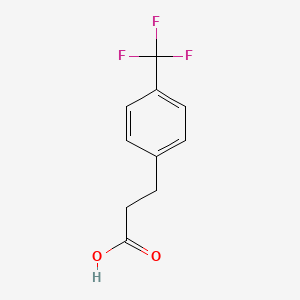
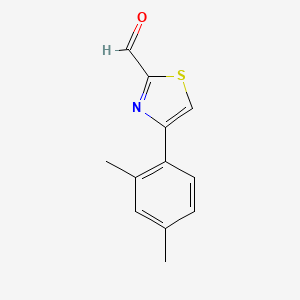
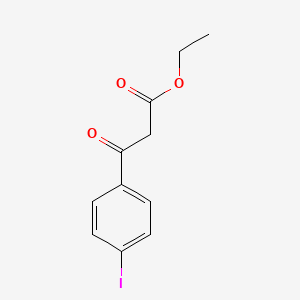
![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)
